molecular formula C6H6N4S B12648588 3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione CAS No. 5399-96-2

3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione

Cat. No.: B12648588
CAS No.: 5399-96-2
M. Wt: 166.21 g/mol
InChI Key: KZWAHNDJDKTTTD-UHFFFAOYSA-N
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Description

3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclocondensation of appropriate hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions . The reaction conditions often include refluxing in solvents like ethanol or acetic acid, with catalysts such as p-toluenesulfonic acid or sodium acetate .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride.

    Solvents: Ethanol, acetic acid.

    p-Toluenesulfonic acid, sodium acetate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Comparison with Similar Compounds

3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione can be compared with other similar compounds in the pyrazolopyrimidine family:

The uniqueness of this compound lies in its specific structural features and its ability to inhibit CDK2 with high potency .

Properties

CAS No.

5399-96-2

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

3-methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione

InChI

InChI=1S/C6H6N4S/c1-3-4-5(10-9-3)6(11)8-2-7-4/h2H,1H3,(H,9,10)(H,7,8,11)

InChI Key

KZWAHNDJDKTTTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C(=S)N=CN2

Origin of Product

United States

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